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molecular formula C17H18N2O3 B8520687 2-(3-Benzylureido)-3-phenylpropanoic acid

2-(3-Benzylureido)-3-phenylpropanoic acid

Cat. No. B8520687
M. Wt: 298.34 g/mol
InChI Key: UIZDKNPWCWPRTQ-UHFFFAOYSA-N
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Patent
US08765820B2

Procedure details

A solution of ethyl 2-(3-benzylureido)-3-phenylpropanoate 13 (2.66 mmol, 0.83 g) and 2 N lithium hydroxide (5.32 mmol, 0.22 g) in ethanol (20 mL) was kept in stirring overnight at room temperature. The reaction was quenched by addition of 2 N HCl until pH=2, afterwards the precipitate was filtered, washed with water (3×30 mL) and dried to obtain the pure 2-(3-benzylureido)-3-phenylpropanoic acid as a pale white solid; 95% yield, m.p. 115-117° C.; recryst. solvent: cyclohexane/benzene; 1H NMR (CDCl3, 400 MHz, δ; ppm) δ 2.85-2.87 (dd, 1H, PhCHHCHCOO), 2.89-2.91 (dd, 1H, PhCHHCOO), 4.38-4.40 (m, 1H, PhCHHCHCOO), 6.14-6.17 (d, 1H, PhCHHNHCONH), 6.54-6.57 (m, 1H, PhCHHNHCONH), 7.18-7.30 (m, 10H, aromatic protons), 12.65 (bs, 1H, COOH); 13C NMR (CDCl3, 400 MHz, δ; ppm) δ 36.0, 44.4, 56.8, 125.9, 126.7, 126.9 (2C), 127.7 (2C), 128.5 (2C), 128.6 (2C), 136.6, 137.9, 157.6, 174.7; MS (ESI) m/z: 298.32 [M]+.
Name
ethyl 2-(3-benzylureido)-3-phenylpropanoate
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:24])[NH:10][CH:11]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]([O:14]CC)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Li+]>C(O)C>[CH2:1]([NH:8][C:9](=[O:24])[NH:10][CH:11]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]([OH:14])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(3-benzylureido)-3-phenylpropanoate
Quantity
0.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(NC(C(=O)OCC)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 2 N HCl until pH=2
FILTRATION
Type
FILTRATION
Details
afterwards the precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NC(C(=O)O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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